molecular formula C5H5N3O3 B13251004 [(1H-imidazol-2-yl)carbamoyl]formic acid

[(1H-imidazol-2-yl)carbamoyl]formic acid

Cat. No.: B13251004
M. Wt: 155.11 g/mol
InChI Key: DQKBZABGRQKXHC-UHFFFAOYSA-N
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Description

[(1H-imidazol-2-yl)carbamoyl]formic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1H-imidazol-2-yl)carbamoyl]formic acid typically involves the reaction of imidazole derivatives with formic acid or its derivatives. One common method is the reaction of 2-aminoimidazole with formic acid under controlled conditions to yield the desired product . The reaction conditions often include moderate temperatures and the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

[(1H-imidazol-2-yl)carbamoyl]formic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid, while reduction can produce different imidazole derivatives .

Mechanism of Action

The mechanism of action of [(1H-imidazol-2-yl)carbamoyl]formic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Properties

Molecular Formula

C5H5N3O3

Molecular Weight

155.11 g/mol

IUPAC Name

2-(1H-imidazol-2-ylamino)-2-oxoacetic acid

InChI

InChI=1S/C5H5N3O3/c9-3(4(10)11)8-5-6-1-2-7-5/h1-2H,(H,10,11)(H2,6,7,8,9)

InChI Key

DQKBZABGRQKXHC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)NC(=O)C(=O)O

Origin of Product

United States

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